4-(Azetidin-3-yloxy)oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azetidin-3-yloxy)oxolan-3-ol is a heterocyclic compound that contains both azetidine and oxolane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yloxy)oxolan-3-ol typically involves the formation of the azetidine and oxolane rings followed by their coupling. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yloxy)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the azetidine or oxolane rings .
Scientific Research Applications
4-(Azetidin-3-yloxy)oxolan-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yloxy)oxolan-3-ol involves its interaction with molecular targets through its azetidine and oxolane rings. These interactions can affect various biological pathways, potentially leading to therapeutic effects . The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules containing azetidine or oxolane rings, such as:
Azetidine derivatives: Compounds with modifications on the azetidine ring.
Oxolane derivatives: Compounds with modifications on the oxolane ring.
Uniqueness
4-(Azetidin-3-yloxy)oxolan-3-ol is unique due to the presence of both azetidine and oxolane rings in a single molecule. This dual-ring structure provides distinct chemical and biological properties that are not found in compounds with only one of these rings .
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
4-(azetidin-3-yloxy)oxolan-3-ol |
InChI |
InChI=1S/C7H13NO3/c9-6-3-10-4-7(6)11-5-1-8-2-5/h5-9H,1-4H2 |
InChI Key |
WWNHODRVJBBYRV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2COCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.